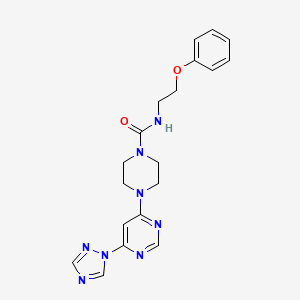
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a triazole moiety, a pyrimidine ring, and a piperazine group, which are known to confer various pharmacological properties.
Structural Features
The structural components of this compound are significant for its biological activity:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Pyrimidine Moiety : Often associated with anticancer activity.
- Piperazine Group : Commonly linked to central nervous system effects and antimicrobial activities.
Antifungal Activity
The triazole component of the compound is particularly noted for its antifungal properties . Triazoles inhibit fungal growth by interfering with ergosterol synthesis, an essential component of fungal cell membranes. Studies indicate that derivatives of 1,2,4-triazole demonstrate significant antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
Research has shown that compounds containing the triazole and pyrimidine rings exhibit broad-spectrum antibacterial activity . For instance, the compound's structural analogs have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) reported range from 0.125 to 8 μg/mL for certain derivatives .
Anticancer Properties
The anticancer potential of this compound is supported by studies indicating that triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to the one have shown IC50 values as low as 6.2 μM against colon carcinoma cell lines . This suggests that the compound may interact with specific cellular pathways to inhibit cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological activities of triazole-containing compounds:
| Study | Compound | Activity | IC50/MIC |
|---|---|---|---|
| Barbuceanu et al. (2020) | 1,2,4-triazole derivatives | Antibacterial | MIC: 0.125–8 μg/mL |
| PMC7384432 (2020) | Triazolo-pyrimidines | Antifungal | Effective against C. albicans |
| MDPI (2022) | Piperazine derivatives | Anticancer | IC50: 6.2 μM against HCT-116 |
These findings highlight the diverse biological activities associated with similar structural frameworks and suggest potential therapeutic applications.
The exact mechanisms through which This compound exerts its effects are still under investigation but are believed to involve:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for nucleic acid synthesis in fungi and bacteria.
- Modulation of Cell Signaling : The piperazine component may influence neurotransmitter systems or other signaling pathways relevant to cancer progression.
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c28-19(21-6-11-29-16-4-2-1-3-5-16)26-9-7-25(8-10-26)17-12-18(23-14-22-17)27-15-20-13-24-27/h1-5,12-15H,6-11H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHVUCMSLOSEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














